(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a combination of piperidine, triazole, and pyrrolidine moieties. These structural elements are often found in pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine and Pyrrolidine Rings: These can be introduced through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.
Reduction: Reduction reactions could be used to modify the triazole ring or reduce any ketone functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology
In biological research, derivatives of this compound might be investigated for their interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting neurological or psychiatric conditions, given the presence of the piperidine and pyrrolidine rings.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: The compound might act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the pyrrolidine ring.
(1-(Pyrrolidin-4-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Has the piperidine and pyrrolidine rings swapped.
Uniqueness
The unique combination of piperidine, triazole, and pyrrolidine rings in (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H19N5O |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(1-piperidin-4-yltriazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H19N5O/c18-12(16-7-1-2-8-16)11-9-17(15-14-11)10-3-5-13-6-4-10/h9-10,13H,1-8H2 |
InChI Key |
CCSSEVMEAPXCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)C3CCNCC3 |
Origin of Product |
United States |
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